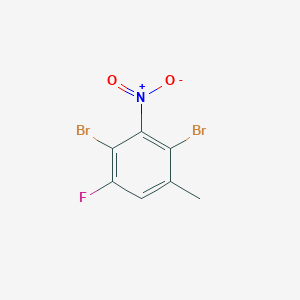
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Übersicht
Beschreibung
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), or 1,2-Bis(DCPE-BF4), is an organophosphonium ionic liquid that has been used in a variety of scientific research applications. It is a highly hydrophobic, thermally stable, and non-toxic ionic liquid that can be used as a solvent or catalyst in a variety of organic reactions. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymersization catalysts, and monomers. Additionally, 1,2-Bis(DCPE-BF4) has been used in the synthesis of metal-organic frameworks and other nanomaterials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : A study by Burt et al. (1979) discusses a simple synthesis method for related compounds like 1,2-bis(dimethylphosphino)ethane and 1,2-bis(diethylphosphino)ethane, which may be relevant for the synthesis of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate). This method involves using Grignard reagents to produce tetraalkyldiphosphine (Burt, R. J., Chatt, J., Hussain, W., & Leigh, G. J., 1979).
Chemical Structure and Interactions : The structure and redox properties of related bis(phosphino) and bis(phosphonio) derivatives have been investigated by Sasaki et al. (1999). They explored the electrochemical aspects and molecular structures, providing insights that could be extrapolated to the study of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (Sasaki, S., Tanabe, Y., & Yoshifuji, M., 1999).
Applications in Gas Solubility and Ionic Liquids
- Solubility in Ionic Liquids : Anthony et al. (2005) present research on the solubility of gases in ionic liquids, including tetrafluoroborate, which is part of the compound . This study might offer valuable insights into the solubility characteristics of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) in similar environments (Anthony, J., Anderson, J. L., Maginn, E., & Brennecke, J. F., 2005).
Potential for Antimicrobial and Anti-electrostatic Properties
- Antimicrobial and Anti-electrostatic Qualities : Research by Cieniecka-Rosłonkiewicz et al. (2005) on a range of phosphonium ionic liquids, including those with tetrafluoroborate, suggests potential antimicrobial activity and anti-electrostatic properties. This could indicate similar properties for 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (Cieniecka-Rosłonkiewicz, A., Pernak, J., Kubis-Feder, J., Ramani, A., Robertson, A., & Seddon, K. R., 2005).
Other Chemical Reactions and Syntheses
- Synthetic Protocols and Reactions : Doyle et al. (2014) describe a synthetic protocol for 1,2-Bis(dialkylphosphino)ethanes, which could potentially be applied or adapted for the synthesis of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate). This protocol uses sodium aluminium hydride/sodium hydride reduction, showcasing its utility for large-scale syntheses (Doyle, L. R., Heath, A., Low, C. H., & Ashley, A. E., 2014).
Eigenschaften
IUPAC Name |
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40P2.2BF4/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3,4)5/h19-22H,1-18H2;;/q;2*-1/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXMXBMZLDGLW-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42B2F8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97% | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)





